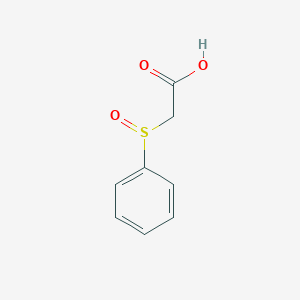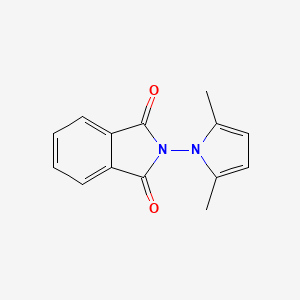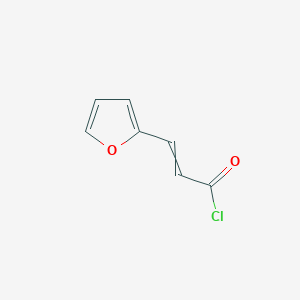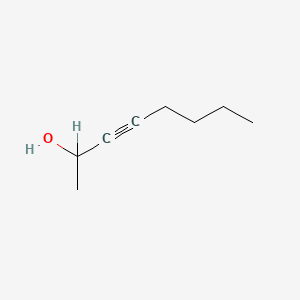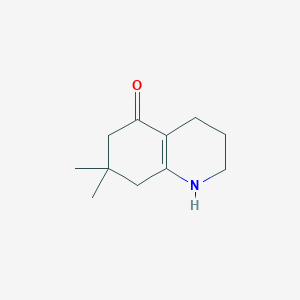
7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one is a heterocyclic compound with a quinoline backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with an appropriate amine under acidic or basic conditions. The reaction is often carried out under reflux to facilitate the cyclization process .
Industrial Production Methods
For large-scale production, the synthesis can be optimized using catalysts to increase yield and reduce reaction time. Zinc ferrite nanocatalysts have been shown to be effective in promoting the cyclization reaction, making the process more eco-friendly and economically viable .
化学反应分析
Types of Reactions
7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions often involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .
科学研究应用
7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
作用机制
The mechanism by which 7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one exerts its effects is primarily through interaction with biological macromolecules. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but its antimicrobial activity is thought to involve disruption of cell membrane integrity and inhibition of essential enzymes .
相似化合物的比较
Similar Compounds
7,7-Dimethyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-one: This compound has a similar structure but contains a sulfur atom, which can significantly alter its chemical and biological properties.
6,7-Dimethyl-2,3,4,5,6,7-hexahydro-1H-cyclopenta[b]azepin-8-one: Another structurally related compound with different ring fusion, leading to distinct reactivity and applications.
Uniqueness
7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one is unique due to its specific ring structure and the presence of two methyl groups at the 7-position, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals .
属性
CAS 编号 |
1010-82-8 |
|---|---|
分子式 |
C11H17NO |
分子量 |
179.26 g/mol |
IUPAC 名称 |
7,7-dimethyl-1,2,3,4,6,8-hexahydroquinolin-5-one |
InChI |
InChI=1S/C11H17NO/c1-11(2)6-9-8(10(13)7-11)4-3-5-12-9/h12H,3-7H2,1-2H3 |
InChI 键 |
UKUDDGOWCUCRFI-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(CCCN2)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboximidamide](/img/structure/B8785504.png)
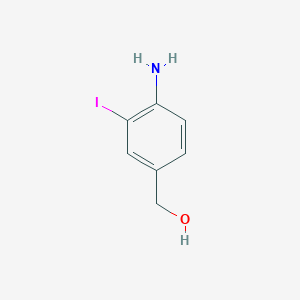
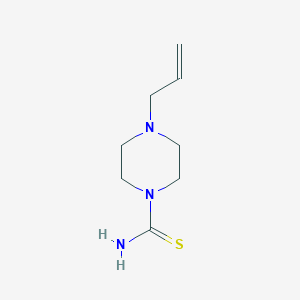
![((1S)-1-Phenylethyl)(1,4-dioxaspiro[4.5]dec-8-yl)amine](/img/structure/B8785539.png)
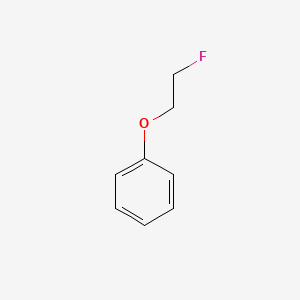
![5-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B8785546.png)
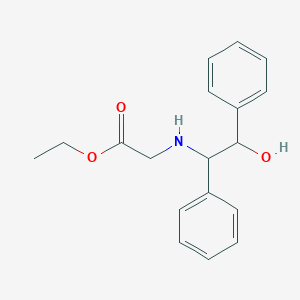
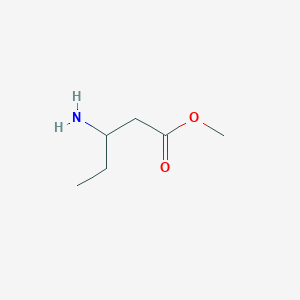
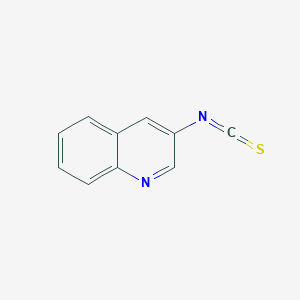
![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-8-(3-methoxyphenyl)-1,1-dimethyl-, ethyl ester](/img/structure/B8785571.png)
